2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one

Description

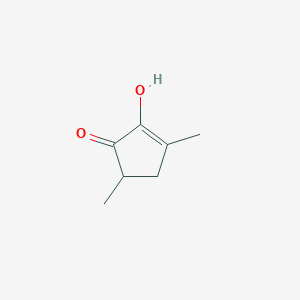

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3,5-dimethylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-4-3-5(2)7(9)6(4)8/h4,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEJFFGSMZQXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=C(C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944440 | |

| Record name | 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21834-98-0 | |

| Record name | 2-Hydroxy-3,5-dimethyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21834-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021834980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3,5-dimethylcyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

De Novo Synthesis Approaches to 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one

The laboratory synthesis of this compound relies on established ring-forming reactions, including condensation, cyclization, and rearrangement pathways.

Base-Catalyzed Condensation Routes

A primary and effective method for the synthesis of substituted cyclopentenones is through an intramolecular aldol (B89426) condensation of a 1,4- or 1,5-dicarbonyl compound. In the case of this compound, a plausible precursor for a base-catalyzed intramolecular condensation would be a 3,5-dimethyl-substituted hexane-2,5-dione or a related diketone. The general mechanism involves the formation of an enolate under basic conditions, which then attacks the second carbonyl group intramolecularly to form a five-membered ring. Subsequent dehydration leads to the α,β-unsaturated ketone, and tautomerization can result in the final enol product.

For instance, the intramolecular aldol cyclization of heptane-2,6-dione is a known reaction that yields a cyclopentenone derivative. chegg.com By analogy, the cyclization of a suitably substituted precursor like 3,5-dimethylheptane-2,6-dione under basic conditions (e.g., aqueous NaOH) would be expected to yield this compound. The reaction proceeds through a β-hydroxy ketone intermediate which then dehydrates.

Table 1: Proposed Base-Catalyzed Intramolecular Aldol Condensation

| Precursor | Product | Catalyst | Key Transformation |

| 3,5-Dimethylheptane-2,6-dione | This compound | Base (e.g., NaOH, KOH) | Intramolecular Aldol Condensation-Dehydration |

Cyclization of Diketones

The cyclization of diketones is a fundamental approach to forming cyclic ketones. As discussed in the previous section, the intramolecular aldol condensation of a 1,5-diketone is a prime example of this strategy leading to cyclopentenones. The choice of the starting diketone is crucial for determining the substitution pattern of the final product. For this compound, the required precursor is a heptane-2,6-dione with methyl groups at the 3 and 5 positions. The cyclization is typically promoted by a base, which facilitates the formation of the key enolate intermediate that initiates the ring-closing step.

Another related method involves the cyclization of α-diketones to α-hydroxycyclopentenones, which can be facilitated on a solid support like silica (B1680970) gel, sometimes in the absence of a solvent. vaia.com

Modified Acyloin Condensation Reactions

The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxyketone, also known as an acyloin. wikipedia.org An intramolecular version of this reaction is a powerful tool for forming rings of various sizes, including five-membered rings, with high yields. wikipedia.org

A modified acyloin condensation has been successfully employed for the synthesis of the related compound, 2-hydroxy-3-methylcyclopent-2-en-1-one, starting from esters of 2-methyl glutaric acid. google.com This suggests a viable route to this compound. The proposed synthesis would involve the intramolecular acyloin condensation of a diethyl 2,4-dimethylglutarate. The reaction is typically carried out in an aprotic solvent like toluene (B28343) with dispersed sodium. The use of a trapping agent, such as chlorotrimethylsilane, can improve yields by capturing the enediolate intermediate. orgsyn.org Subsequent hydrolysis of the silylated intermediate would yield the desired product.

Table 2: Proposed Modified Acyloin Condensation

| Precursor | Product | Reagents | Key Transformation |

| Diethyl 2,4-dimethylglutarate | This compound | 1. Na, Toluene2. Chlorotrimethylsilane3. H₃O⁺ | Intramolecular Acyloin Condensation |

Nazarov Cyclization Strategies

The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone. wikipedia.org This reaction is a powerful method for constructing five-membered rings and can be used to synthesize substituted cyclopentenones. organic-chemistry.orgnih.gov The mechanism involves the generation of a pentadienyl cation upon treatment of the divinyl ketone with a Lewis or Brønsted acid. This cation then undergoes a conrotatory electrocyclization to form a cyclic oxyallyl cation, which, after elimination of a proton and tautomerization, yields the cyclopentenone product. wikipedia.orgyoutube.com

For the synthesis of this compound, a potential divinyl ketone precursor would be 3,5-dimethylhepta-1,6-dien-4-one. Upon acid catalysis, this substrate would be expected to cyclize to form the target molecule. The regioselectivity of the double bond in the final product can sometimes be an issue, but the substitution pattern of the starting divinyl ketone can influence the outcome. organic-chemistry.org Innovations in the Nazarov cyclization have expanded its scope, including the use of various catalytic systems and strategies to control stereoselectivity. nih.gov

Table 3: Proposed Nazarov Cyclization

| Precursor | Product | Catalyst | Key Transformation |

| 3,5-Dimethylhepta-1,6-dien-4-one | This compound | Lewis or Brønsted Acid | 4π-Electrocyclic Ring Closure |

Other Synthetic Pathways

While the aforementioned methods are the most direct and analogous for the synthesis of this compound, other general synthetic strategies for cyclopentenones exist. These can include Pauson-Khand reactions, ring-closing metathesis, and various rearrangement reactions. However, specific applications of these methods for the direct synthesis of this compound are not extensively documented in the surveyed literature. The development of novel catalytic systems continues to provide new avenues for the construction of such five-membered ring systems.

Biosynthetic Considerations and Proposed Mechanisms

The natural occurrence of this compound is not well-documented. However, the related compound, 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene), is a known natural product found in various foods and is a product of the pyrolysis of lignocellulose. wikipedia.orgacs.org It is biosynthesized in some organisms, such as Saccharomyces cerevisiae. nih.gov

The biosynthesis of 2-hydroxy-3-methyl-2-cyclopenten-1-one is understood to proceed from fructose-1,6-diphosphate (B8644906) through a series of enzymatic steps leading to the key intermediate, 3,4-dihydroxy-2-pentanone. This intermediate then undergoes an intramolecular aldol-type condensation to form the cyclopentenolone ring.

Given the structural similarity, it can be proposed that a biosynthetic pathway for this compound, if it exists in nature, would likely follow a similar route. The pathway would need to start from a precursor that could generate a methylated analogue of 3,4-dihydroxy-2-pentanone, which would then cyclize. However, at present, there is no direct evidence in the reviewed literature for a specific biosynthetic pathway for this compound. The biosynthesis of cyclic natural products, including those with cyclopropane (B1198618) rings, involves a diverse array of enzymatic strategies. rsc.orgnih.gov

Derivatization Strategies and Synthetic Transformations of this compound

The chemical reactivity of this compound, characterized by its enolic hydroxyl group and a ketone functionality within a cyclopentenone ring, allows for a variety of derivatization strategies. These transformations are crucial for creating new molecules with potentially enhanced or different biological activities or for analytical purposes. While specific literature on the derivatization of this exact dimethyl variant is limited, the reactivity can be inferred from studies on the closely related and well-documented compound, 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene).

The primary sites for derivatization are the hydroxyl and the ketone groups. Common synthetic transformations include:

Etherification and Esterification of the Hydroxyl Group: The enolic hydroxyl group can undergo etherification or esterification to yield a range of derivatives. For instance, reaction with alkyl halides in the presence of a base would lead to the corresponding ethers. Similarly, esterification with acyl chlorides or acid anhydrides would produce the respective esters. These reactions can modify the compound's flavor profile, solubility, and volatility.

Reactions at the Carbonyl Group: The ketone group can be targeted for various transformations. Reduction of the carbonyl group, for example, using a reducing agent like sodium borohydride, would yield the corresponding alcohol. Condensation reactions with amines or hydrazines can form imines or hydrazones, respectively.

Alkylation: Alkylation can occur at the carbon atom adjacent to the carbonyl group (the α-carbon) or at the oxygen of the hydroxyl group. The choice of reagents and reaction conditions determines the site of alkylation.

A summary of potential derivatization reactions, based on the reactivity of similar hydroxycyclopentenones, is presented below.

| Reaction Type | Reagent/Conditions | Potential Product |

| Etherification | Alkyl halide, Base | 2-Alkoxy-3,5-dimethylcyclopent-2-en-1-one |

| Esterification | Acyl chloride or Anhydride, Base | 2-Acyloxy-3,5-dimethylcyclopent-2-en-1-one |

| Reduction | Sodium borohydride | 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-ol |

| Imination | Primary amine | 2-Hydroxy-3,5-dimethyl-1-(alkylimino)cyclopent-2-ene |

These derivatization strategies are fundamental in the synthesis of novel compounds for various applications, including flavor chemistry and materials science.

Formation as Byproducts or Impurities in Industrial Processes

This compound is a known byproduct in several industrial processes, primarily those involving the thermal treatment of carbohydrates, especially in the presence of amino acids.

Maillard Reaction in Food Processing:

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, giving browned food its distinctive flavor. This reaction is a significant source of this compound in various food products. The formation involves the degradation of sugars into reactive dicarbonyl intermediates. nih.gov These intermediates, which can be C5 or C6 compounds, then undergo cyclization and condensation reactions to form a variety of heterocyclic compounds, including the target molecule.

The specific pathway to this compound within the Maillard reaction is thought to involve the degradation of hexose (B10828440) sugars. The presence of this compound has been noted in products like coffee. hmdb.ca The conditions of the Maillard reaction, such as temperature, pH, and the specific types of sugars and amino acids present, can influence the yield of this byproduct.

Biomass Pyrolysis:

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. The pyrolysis of lignocellulosic biomass, such as wood, is a common industrial process for the production of biofuels and chemical feedstocks. During this process, the carbohydrate components of the biomass (cellulose and hemicellulose) break down to form a complex mixture of organic compounds, including this compound. wikipedia.org

The formation pathway is similar to that in the Maillard reaction, involving the thermal degradation of sugars into smaller, reactive fragments that then recombine. The related compound, 2-hydroxy-3-methyl-2-cyclopenten-1-one, is a known product of wood vinegar, which is obtained from the destructive distillation of wood. acs.org

The occurrence of this compound as a byproduct in these processes is significant for the food industry, where it contributes to the flavor profile of cooked and roasted foods. In the context of biorefineries, its presence in pyrolysis oils may offer opportunities for its isolation and use as a specialty chemical.

| Industrial Process | Precursors | Key Reaction Type |

| Food Processing (e.g., coffee roasting) | Reducing sugars, Amino acids | Maillard Reaction |

| Biomass Pyrolysis (e.g., wood) | Cellulose (B213188), Hemicellulose | Thermal Degradation |

Occurrence and Isolation in Natural and Complex Matrices

Identification in Biologically Derived Sources

The natural occurrence of 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one has been documented in several plant species and is also associated with fungal activity. Its detection in food matrices points to its role as a flavor or aroma compound.

Isolation from Plant Extracts

Scientific analyses of various plant materials have confirmed the presence of this compound. Gas chromatography-mass spectrometry (GC-MS) has been a key analytical technique for its identification in essential oils and crude extracts.

In a study of the essential oils from two varieties of Alpinia zerumbet, a perennial ginger, this compound was identified as a minor component in the 'tairin' variety, constituting 0.13% of the oil. scispace.comresearchgate.net Another investigation into medicinal plants from Saudi Arabia identified the compound in the crude leaf extract of Lasiurus scindicus. academicjournals.org Furthermore, analysis of bark extracts from the walnut tree, Juglans regia, also revealed the presence of this compound. researchgate.netresearchgate.net

Table 1: Identification of this compound in Plant Extracts

| Plant Species | Part Analyzed | Method of Analysis | Percentage/Presence | Reference |

|---|---|---|---|---|

| Alpinia zerumbet (tairin var.) | Leaf | GC-MS of Essential Oil | 0.13% | scispace.comresearchgate.net |

| Lasiurus scindicus | Leaf | GC-MS of Crude Extract | Present | academicjournals.org |

| Juglans regia | Bark | GC-MS of Methanol Extract | Present | researchgate.netresearchgate.net |

Detection in Fungal Metabolites

The compound has also been associated with fungi. A study involving microspectroscopy investigation of fungal hyphae grown under different conditions lists this compound as a related compound of interest, suggesting its potential as a fungal metabolite or a product of fungal interaction with a substrate. psu.ac.th

Presence in Food Matrices and Flavor Profiles

Table 2: Detection in Food and Flavor Contexts

| Matrix | Context | Analytical Method | Reference |

|---|---|---|---|

| Pre-cooked Dried Red Kidney Beans | Volatile Compound Analysis | GC-MS | nih.gov |

| Flavoring Agent | FEMA Listing | - | lookchem.com |

Formation via Pyrolysis of Lignocellulosic Biomass

Thermal decomposition of biomass, a process known as pyrolysis, is a significant source of this compound. It is formed from the breakdown of lignocellulosic components like cellulose (B213188) and hemicellulose. mdpi.com

Studies have consistently identified this compound in the bio-oil produced from the pyrolysis of various biomass feedstocks. For instance, the slow pyrolysis of durian peel yielded bio-oil containing 0.27% this compound. psu.ac.th Similarly, flash pyrolysis of wood residues from the Brazilian caatinga biome, specifically from Cenostigma pyramidale, Commiphora leptophloeos, and Aspidosperma pyrifolium, produced this compound in relative abundances of 0.62%, 0.93%, and 0.92%, respectively. mdpi.com It was also detected in the bio-oil from wheat-hemlock biomass. cimap.res.in

Table 3: Formation of this compound from Biomass Pyrolysis

| Biomass Source | Pyrolysis Type | Relative Abundance (%) | Reference |

|---|---|---|---|

| Durian Peel | Slow Pyrolysis | 0.27 | psu.ac.th |

| Cenostigma pyramidale (Wood) | Flash Pyrolysis | 0.62 | mdpi.com |

| Commiphora leptophloeos (Wood) | Flash Pyrolysis | 0.93 | mdpi.com |

| Aspidosperma pyrifolium (Wood) | Flash Pyrolysis | 0.92 | mdpi.com |

| Wheat-Hemlock Biomass | Fast Pyrolysis | 0.1 | cimap.res.in |

Detection in Environmental Samples and Industrial Streams

Beyond its natural and pyrolytic origins, this compound has been detected in both environmental and industrial contexts, often as a trace compound or impurity.

An atmospheric research study identified the compound in ambient aerosol samples collected at the Chebogue Point field station, indicating its presence in the atmosphere. colorado.edu In an industrial setting, it was identified as one of several UV-absorbing impurities in commercial ethylene (B1197577) glycol, which can affect the material's suitability for polyester (B1180765) production. researchgate.net The concentration of these impurities was estimated to be less than 2 µg/ml. researchgate.net Additionally, the compound was found in the aqueous residue (wastewater) from a poplar wood pyrolysis plant, highlighting its potential as an environmental contaminant from biorefining processes. mdpi.com

Table 4: Detection in Environmental and Industrial Matrices

| Matrix | Context | Detection Method | Reference |

|---|---|---|---|

| Ambient Aerosol | Atmospheric Chemistry | GC-MS | colorado.edu |

| Commercial Ethylene Glycol | Industrial Impurity | SPE, HPLC, GC-MS, GC-FTIR | researchgate.net |

| Pyrolysis Plant Wastewater | Industrial Effluent | GC-MS | mdpi.com |

Structural Elucidation and Advanced Spectroscopic Characterization

Application of X-ray Crystallography in Structural Confirmation

For instance, the structure of the related compound, 2-hydroxy-3-methyl-2-cyclopenten-1-one, has been confirmed by X-ray crystallography. nih.gov Furthermore, a crystal structure of a transition metal complex, aquadichlorobis(2-hydroxy-3-methyl-2-cyclopenten-1-one)oxovanadium(IV), has been solved, revealing a distorted octahedral geometry with the cyclopentenone ligand coordinated to the vanadium atom. researchgate.net In this complex, the ligand coordinates through its carbonyl oxygen, demonstrating its potential as a chelating agent. researchgate.net These studies on analogous structures strongly suggest that 2-hydroxy-3,5-dimethylcyclopent-2-en-1-one also exists predominantly in its enolic form in the solid state, a hypothesis that is further supported by computational studies.

Spectroscopic Techniques for Characterization of this compound

A variety of spectroscopic methods are employed to probe the different facets of a molecule's structure and bonding. For this compound, infrared and nuclear magnetic resonance spectroscopy, along with mass spectrometry, provide a detailed picture of its functional groups, atomic connectivity, and molecular mass.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features.

While a specific experimental spectrum for this compound is not provided in the available literature, theoretical calculations and data from related compounds, such as 2-hydroxy-3-methyl-2-cyclopenten-1-one, allow for the prediction of its principal IR absorptions. researchgate.net The most notable of these would be the stretching vibrations of the hydroxyl (-OH) and carbonyl (C=O) groups. The intramolecular hydrogen bonding between these two groups in the enol tautomer would significantly influence the positions of these bands.

Predicted Infrared Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| O-H stretch | Hydroxyl | ~3400 (broad) | The broadness is indicative of hydrogen bonding. |

| C=O stretch | Ketone | ~1700 | Lowered frequency due to conjugation and hydrogen bonding. |

| C=C stretch | Alkene | ~1650 | Characteristic of the cyclopentenone ring. |

| C-H stretch | Methyl/Methylene | ~2850-2960 | Aliphatic C-H vibrations. |

These predicted values are based on the analysis of related structures and serve as a guide for the interpretation of an experimental spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Predicted Chemical Shift (ppm) | Notes |

| -OH | Singlet (broad) | Variable | Chemical shift is dependent on concentration and solvent. |

| C5-H | Multiplet | ~2.5-2.8 | Chiral center, coupled to C4 protons and C5-methyl group. |

| C4-H₂ | Multiplet | ~2.2-2.6 | Diastereotopic protons, complex splitting pattern. |

| C3-CH₃ | Singlet | ~1.9-2.1 | Vinylic methyl group. |

| C5-CH₃ | Doublet | ~1.1-1.3 | Coupled to the C5-H proton. |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C=O) | ~200 |

| C2 (C-OH) | ~145 |

| C3 (C-CH₃) | ~130 |

| C4 (CH₂) | ~35 |

| C5 (CH) | ~40 |

| C3-CH₃ | ~15 |

| C5-CH₃ | ~20 |

These predicted chemical shifts are estimations and would require experimental verification for definitive assignment.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook. nist.govnist.gov

The mass spectrum shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 126, which corresponds to the molecular formula C₇H₁₀O₂. nist.govnist.gov The fragmentation pattern provides clues about the molecule's structure.

Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

| 126 | [C₇H₁₀O₂]⁺ (Molecular Ion) | - |

| 111 | [C₆H₇O₂]⁺ | CH₃ |

| 98 | [C₅H₆O₂]⁺ | C₂H₄ |

| 83 | [C₅H₇O]⁺ | CO, CH₃ |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | - |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | - |

The fragmentation pattern is consistent with the proposed structure, showing losses of methyl groups and retro-Diels-Alder type cleavages of the cyclopentenone ring.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful tool for determining the absolute configuration of stereocenters. Since this compound possesses a chiral center at the C5 position, ECD spectroscopy could be employed to distinguish between its (R) and (S)-enantiomers.

The application of ECD involves comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known absolute configuration. acs.org A match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry. While no specific ECD studies on this compound have been reported, the methodology is well-established for substituted cyclopentenones. The chromophore in this molecule is the α,β-unsaturated ketone system, which would give rise to characteristic Cotton effects in the ECD spectrum.

Theoretical and Computational Approaches to Structural Prediction and Tautomerism

Theoretical and computational chemistry provides a powerful complement to experimental studies, offering insights into molecular structure, stability, and spectroscopic properties. For this compound, computational methods are particularly valuable for investigating its tautomeric equilibrium.

The compound can exist in two tautomeric forms: the enol form (this compound) and the diketo form (3,5-dimethylcyclopentane-1,2-dione). Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been performed on the related compound, 2-hydroxy-3-methyl-2-cyclopenten-1-one. researchgate.net These studies have consistently shown that the enol tautomer is significantly more stable than the diketo form. nih.govresearchgate.net This stability is attributed to the formation of a conjugated system and a strong intramolecular hydrogen bond between the hydroxyl and carbonyl groups.

These theoretical findings strongly support the experimental observations from X-ray crystallography and spectroscopy, which also indicate the predominance of the enol tautomer. Computational methods can also be used to predict spectroscopic data, such as IR frequencies and NMR chemical shifts, which can then be compared with experimental results to further validate the structural assignment. researchgate.net

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and stability of cyclic enolones. For the related compound, 2-Hydroxy-3-methyl-2-cyclopenten-1-one, theoretical studies have been conducted to determine the most stable tautomeric form and to analyze its molecular structure. cimap.res.inresearchgate.net

One such study utilized the B3LYP/6-311++G(d,p) level of theory to investigate the keto-enol tautomerism. cimap.res.inresearchgate.net The calculations involved comparing the total energies of different tautomers to identify the most stable structure. It was conclusively shown that the keto-enol tautomer, specifically the enolic form, is the most stable configuration. cimap.res.inresearchgate.netwikipedia.org This stability is a key characteristic of the molecular system. The agreement between the calculated data and experimental vibrational and NMR spectra validates the computational approach. cimap.res.in

The insights from these calculations on the methyl analogue suggest that the electronic structure of this compound would similarly favor the enol tautomer, where the hydroxyl group is adjacent to the double bond. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential would be key descriptors of its reactivity and intermolecular interactions.

Table 1: Illustrative Calculated Energy Data for Tautomers of 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Analogue Compound) This table demonstrates the type of data generated from quantum mechanical calculations as reported for a similar compound. Specific values for this compound are not available in the cited literature.

| Tautomer | Relative Energy (kJ/mol) | Computational Method |

|---|---|---|

| Keto-enol (T1 - enol form) | 0.00 (most stable) | DFT/B3LYP |

| Diketone Tautomer | Higher (less stable) | DFT/B3LYP |

Computational Modeling of Conformations and Hydrogen Bonding

Computational modeling is essential for exploring the three-dimensional shapes (conformations) a molecule can adopt and the intramolecular forces, such as hydrogen bonds, that stabilize these structures. The presence of both a hydroxyl (donor) and a carbonyl (acceptor) group in this compound creates the potential for a strong intramolecular hydrogen bond.

This intramolecular hydrogen bond forms a pseudo-six-membered ring, which significantly influences the molecule's planarity and conformational rigidity. Studies on similar systems confirm that this interaction is a dominant feature, locking the molecule into a preferred conformation. cimap.res.in The strength of this bond can be estimated by analyzing bond lengths, bond angles, and the electron density at the bond critical point using tools like the Quantum Theory of Atoms in Molecules (QTAIM).

Continuum solvation models are often employed in computational studies to understand how the molecular conformation and hydrogen bonding might change in different solvent environments. researchgate.net While explicit studies on this compound are pending, it is expected that the intramolecular hydrogen bond would persist even in polar solvents, given its stabilizing effect.

Table 2: Illustrative Geometric Parameters for Intramolecular Hydrogen Bonding in an Enol System This table provides an example of the parameters used to characterize hydrogen bonds in computational studies. The data is representative and not specific to this compound.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| d(O-H) | Length of the hydroxyl bond | ~0.98 - 1.02 Å |

| d(H···O=C) | Length of the hydrogen bond | ~1.6 - 1.9 Å |

| ∠(O-H···O) | Angle of the hydrogen bond | > 140° |

Reactivity and Mechanistic Studies of 2 Hydroxy 3,5 Dimethylcyclopent 2 En 1 One

Enol-Keto Tautomerism Dynamics and Preference

The structure of 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one represents the enol tautomer of the diketone 3,5-dimethylcyclopentane-1,2-dione. In most simple carbonyl compounds, the keto-enol tautomerism equilibrium heavily favors the keto form due to the greater stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, in 1,2-dicarbonyl systems, and particularly within cyclic structures, the enol form can be significantly stabilized.

For cyclic 1,2-diones, the enol form is often favored. researchgate.net Studies on the closely related compound, 2-hydroxy-3-methyl-2-cyclopenten-1-one, have shown through quantum calculations and X-ray crystallography that the enol tautomer is strongly favored over the diketo form. wikipedia.orgresearchgate.net This preference is attributed to the formation of a conjugated system involving the double bond and the carbonyl group, as well as intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. This intramolecular hydrogen bond creates a stable six-membered pseudo-ring, which significantly lowers the energy of the enol tautomer.

The presence of electron-donating methyl groups, as in this compound, further stabilizes the enol form. researchgate.net The equilibrium between the two tautomers is dynamic and can be influenced by the solvent, with polar solvents potentially altering the position of the equilibrium by interfering with intramolecular hydrogen bonding.

Table 1: Factors Influencing Tautomeric Preference in 1,2-Cyclopentanedione Systems

| Stabilizing Factor | Effect on Enol Tautomer | Rationale |

|---|---|---|

| Conjugation | Stabilization | Creates a more delocalized π-electron system. |

| Intramolecular H-Bonding | Strong Stabilization | Forms a low-energy, pseudo-aromatic ring structure. |

| Electron-Donating Groups | Stabilization | Alkyl groups stabilize the C=C double bond of the enol. researchgate.net |

| Solvent Polarity | Destabilization (Potential) | Polar, protic solvents can disrupt intramolecular hydrogen bonds in favor of intermolecular hydrogen bonds with the solvent. |

Nucleophilic Addition Reactions

The carbonyl carbon in this compound is electrophilic and thus susceptible to nucleophilic attack. Nucleophilic addition reactions are a fundamental class of reactions for ketones. In this compound, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields a tertiary alcohol.

The reactivity of the carbonyl group is somewhat modulated by the enol system. The electron-donating character of the hydroxyl group and the delocalization of electrons in the conjugated system can slightly reduce the electrophilicity of the carbonyl carbon compared to a simple saturated ketone. Nevertheless, strong nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium reagents) or hydride reagents (e.g., sodium borohydride) are expected to react readily.

Table 2: Predicted Products of Nucleophilic Addition

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Hydride Ion | Sodium Borohydride (NaBH₄) | 3,5-Dimethylcyclopent-2-ene-1,2-diol |

| Alkyl Group | Methylmagnesium Bromide (CH₃MgBr) | 1,3,5-Trimethylcyclopent-2-ene-1,2-diol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | 2-Cyano-3,5-dimethylcyclopent-2-ene-1,2-diol |

Cycloaddition Reactions

The carbon-carbon double bond in the cyclopentenone ring makes this compound a potential dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The electron-withdrawing nature of the adjacent carbonyl group activates the double bond of the cyclopentenone, making it more reactive towards electron-rich dienes.

The reaction would proceed via a concerted mechanism, leading to the formation of a bicyclic adduct. The stereochemistry of the reaction is predictable, with the diene approaching the dienophile from the less sterically hindered face of the cyclopentenone ring. The endo rule would likely govern the stereochemical outcome, predicting that the substituents of the diene will be oriented towards the π-system of the dienophile in the transition state.

Table 3: Hypothetical Diels-Alder Reaction

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Expected Product |

|---|

Oxidative Rearrangement Mechanisms

The oxidation of α-hydroxy ketones can lead to a variety of products depending on the oxidant and reaction conditions. For this compound, oxidative cleavage of the bond between the hydroxyl- and carbonyl-bearing carbons is a probable pathway. This type of reaction can be achieved using reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), resulting in the formation of a dicarboxylic acid derivative.

Alternatively, a Baeyer-Villiger-type oxidative rearrangement could occur. In this reaction, a peroxy acid would attack the carbonyl carbon, followed by the migration of one of the adjacent carbon atoms to the oxygen, resulting in the formation of a lactone (a cyclic ester). The migratory aptitude of the adjacent carbons would determine the final product structure.

Interactions in Complex Biochemical Pathways

Compounds like this compound are known to be formed during the thermal processing of food through the Maillard reaction. The Maillard reaction is a complex series of non-enzymatic browning reactions between reducing sugars and amino acids. The structurally similar compound, 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene), is a well-known flavor compound found in maple syrup, coffee, and caramel (B1170704), formed through the pyrolysis of lignocellulose. wikipedia.org

It is plausible that this compound is formed via similar pathways, likely from the degradation of specific sugars or the interaction of sugar fragments with amino acids. These cyclopentenone derivatives are important contributors to the aroma and flavor profiles of many cooked foods, often imparting caramel, nutty, or burnt sugar notes.

Conjugate Addition and Michael Reactions

As an α,β-unsaturated ketone, this compound is an excellent Michael acceptor. wikipedia.org In a Michael or conjugate addition reaction, a soft nucleophile (the Michael donor) adds to the β-carbon (C5) of the enone system, rather than directly at the carbonyl carbon. wikipedia.org This 1,4-addition is favored by resonance stabilization of the resulting enolate intermediate.

The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile. Common Michael donors include enolates, Gilman reagents (lithium dialkylcuprates), and enamines. The initial adduct is an enolate, which is then protonated to give the final 1,4-addition product. This reaction is a powerful tool for carbon-carbon bond formation.

Table 4: Michael Addition to this compound

| Michael Donor | Example Reagent | Expected Product (after protonation) |

|---|---|---|

| Enolate | Diethyl malonate / Base | Diethyl 2-(2-hydroxy-3,5-dimethyl-1-oxocyclopentan-5-yl)malonate |

| Cuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | 2-Hydroxy-3,5,5-trimethylcyclopentan-1-one |

| Thiolate | Thiophenol / Base | 2-Hydroxy-3,5-dimethyl-5-(phenylthio)cyclopentan-1-one |

Biological Activities and Biochemical Mechanisms

Cytotoxicity against Specific Cell Lines

Currently, there is a notable lack of specific research data on the cytotoxic effects of 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one against particular cancer cell lines. While related cyclopentenone derivatives have demonstrated cytotoxic and anti-cancer properties, these findings cannot be directly extrapolated to the specific compound .

For instance, studies on other substituted cyclopentenones, such as 2,3-diaryl-5-hydroxycyclopent-2-en-1-one analogues, have shown potent cytotoxic activity against a range of human cancer cell lines, including those from pancreatic, ovarian, and prostate cancers. nih.gov However, without direct experimental evidence, the cytotoxic potential of this compound remains unconfirmed.

Mechanisms of Action in Selective Cytotoxicity

Due to the absence of studies on its cytotoxicity, the mechanisms through which this compound might exert selective cytotoxic effects are unknown.

Cellular Interactions and Induction of Cell Death

Similarly, information regarding the specific cellular interactions and the pathways through which this compound might induce cell death, such as apoptosis, is not available in the reviewed scientific literature.

Antimicrobial Research

The antimicrobial properties of this compound have not been a direct focus of published research. The broader family of cyclopentenediones is recognized for its antibacterial and antifungal effects. researchgate.net

Antibacterial Effects

There is no specific data available from the reviewed literature detailing the antibacterial effects of this compound. A related compound, 3-Methyl cyclopenten-1,2-dione (MCP), has been reported to possess antibacterial activity against bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus. mdpi.com

Antifungal Properties

Specific studies on the antifungal properties of this compound are lacking. However, research on other cyclopentenone derivatives has indicated potential antifungal activity. For example, a derivative, FPL001 (2-Hydroxy-5-methyl-5-(2-(propylthio)benzofuran-3-yl)cyclopent-2-en-1-one), was found to inhibit the mycelial growth of the fungus Colletotrichum gloeosporioides. mdpi.com Additionally, some monocyclic cyclopentenone derivatives have been reported to exhibit antifungal activities. nih.gov

Antioxidant Functionality and Free Radical Scavenging

While direct studies on the antioxidant and free radical-scavenging activity of this compound are limited, research on a closely related compound, 2-hydroxy-3-methylcyclopent-2-enone, provides some insight. This compound, isolated from ribose–histidine Maillard reaction products, demonstrated the ability to scavenge ABTS+ radicals, with an IC50 value of 9.81 μg/mL. rsc.org The antioxidant potential of various compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govopenagrar.demdpi.com The structural similarity suggests that this compound might also possess antioxidant properties, though this requires experimental verification.

Neuroprotective Investigations

Direct research into the neuroprotective properties of this compound is not extensively documented in current scientific literature. However, the broader class of cyclopentenone-containing molecules, particularly cyclopentenone prostaglandins (B1171923), has been a subject of interest in neuroprotective studies. These studies provide a framework for understanding the potential neurological effects of cyclopentenone derivatives.

Cyclopentenone prostaglandins are known to exhibit neurotrophic actions. For instance, certain derivatives have been shown to promote the outgrowth of neurites and protect neuronal cells from oxidative stress-induced death. nih.gov A key mechanism appears to be the induction of protective enzymes, such as heme oxygenase-1 (HO-1), which in turn produce antioxidant molecules like biliverdin (B22007) and bilirubin. researchgate.net

Furthermore, research on synthetic (arylthio)cyclopentenone derivatives, which are analogs of cyclopentenone prostaglandins, has demonstrated their ability to prevent manganese-induced apoptosis in PC12 cells, a model used in Parkinson's disease research. nih.gov These compounds were found to inhibit the activation of caspases and the release of cytochrome c from mitochondria, both critical steps in the apoptotic pathway. nih.gov The presence of an arylthio group was identified as a crucial structural feature for this anti-apoptotic activity. nih.gov

The neuroprotective and neurodegenerative effects of cyclopentenone eicosanoids are complex. These compounds can form adducts with cellular thiols, which can trigger a variety of cellular responses. wustl.edu The α,β-unsaturated carbonyl group within the cyclopentenone ring is a key structural feature responsible for these activities. researchgate.net While some cyclopentenone compounds can exert direct neurodegenerative effects, others show neuroprotective and anti-inflammatory properties. wustl.eduscilit.com

Table 1: Investigated Neuroprotective Activities of Cyclopentenone Derivatives

| Compound Class | Observed Effect | Investigated Mechanism | Reference |

| Cyclopentenone Prostaglandins (NEPPs) | Promoted neurite outgrowth, protected against oxidative glutamate (B1630785) toxicity. nih.gov | Induction of heme oxygenase-1 (HO-1). researchgate.net | nih.govresearchgate.net |

| (Arylthio)cyclopentenone Derivatives | Inhibited manganese-induced apoptosis in PC12 cells. nih.gov | Inhibition of caspase-3/7 and -9 activation, prevention of cytochrome c release. nih.gov | nih.gov |

| Cyclopentenone Eicosanoids | Exert neurodegenerative, neuroprotective, and anti-inflammatory effects. wustl.edu | Formation of Michael adducts with cellular thiols. wustl.edu | wustl.edu |

Role in Plant Physiology and Growth Promotion

While specific studies on the role of this compound in plant physiology are limited, the cyclopentenone core is a recognized motif in plant signaling molecules. The most notable examples are the jasmonates, a class of plant hormones that regulate a wide array of developmental processes and defense responses.

12-oxo-phytodienoic acid (OPDA), a cyclopentenone precursor to jasmonic acid (JA), is itself a signaling molecule involved in plant defense. nih.gov Research has shown that OPDA can activate defense genes independently of JA, indicating that plant cells can distinguish between these two related molecules. nih.gov The biological activity of OPDA is attributed to its α,β-unsaturated carbonyl group in the cyclopentenone ring. nih.gov

The broader family of plant growth-promoting rhizobacteria (PGPR) can produce or modulate the levels of various phytohormones, including those that influence plant growth and stress tolerance. mdpi.comfrontiersin.org Although not directly linked to this compound, this highlights the intricate role of hormone-like molecules in plant biology.

A natural product with a related structure, calliterpenone (B1253467), isolated from Callicarpa macrophylla, has demonstrated significant plant growth-promoting activities, enhancing the yield of various crops. frontiersin.org The structural similarity of calliterpenone to gibberellic acid prompted these investigations. frontiersin.org

Enzyme and Biomolecule Interactions

The reactivity of the α,β-unsaturated carbonyl moiety in the cyclopentenone ring is central to its interaction with enzymes and other biomolecules. This electrophilic center can undergo Michael addition reactions with nucleophilic groups found in proteins, such as the thiol group of cysteine residues. nih.gov

A significant finding in this area is the direct inhibition of IκB kinase β (IKKβ) by anti-inflammatory cyclopentenone prostaglandins. nih.gov IKKβ is a key enzyme in the NF-κB signaling pathway, which is crucial for inflammatory responses. By inhibiting IKKβ, these prostaglandins can suppress the activation of NF-κB and the subsequent expression of pro-inflammatory genes. nih.gov

The interaction of cyclopentenones with the cellular redox state is also important. The effects of some cyclopentenones on gene expression can be modulated by the levels of intracellular glutathione (B108866). nih.gov For example, depletion of glutathione can potentiate the effects of PGA2 on gene expression, suggesting that conjugation with glutathione is a mechanism for regulating the activity of these compounds. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound and its Analogs

A fundamental requirement for many of the observed biological effects of cyclopentenones is the presence of the α,β-unsaturated carbonyl group. researchgate.netnih.govnih.gov This moiety is responsible for the electrophilic character of the molecule, allowing it to interact with cellular nucleophiles. nih.gov

In the context of neuroprotection, studies on synthetic (arylthio)cyclopentenone derivatives have highlighted the importance of the arylthio group for their anti-apoptotic effects. nih.gov For cyclopentenone prostaglandins, the specific substitutions on the cyclopentenone ring and the side chains influence their potency and the type of biological response they elicit. nih.govresearchgate.net

In plant systems, the stereochemistry of the cyclopentenone ring and its substituents is critical. For instance, the specific stereoisomer of OPDA is crucial for its biological function. nih.gov SAR studies on phytotoxic 10-membered lactones have shown that oxidation at the C-7 position and the stereochemistry at this center significantly affect their toxicity to seedlings. mdpi.com

Table 2: Key Structural Features and Their Importance in Biological Activity of Cyclopentenone Derivatives

| Structural Feature | Importance | Biological Context | Reference |

| α,β-Unsaturated Carbonyl | Essential for reactivity and biological activity. | General | researchgate.netnih.govnih.gov |

| Arylthio Group | Important for anti-apoptotic effects. | Neuroprotection | nih.gov |

| Ring Substituents and Side Chains | Modulate potency and specificity of action. | Neuroprotection, Anti-inflammatory | nih.govresearchgate.netnih.gov |

| Stereochemistry | Crucial for specific biological function. | Plant Defense | nih.gov |

Analytical Methodologies for Detection and Quantification in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one. researchgate.netacs.org This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. In the analysis of complex samples such as coffee aroma, where numerous compounds are present, GC-MS allows for the effective separation of this compound from other components. acs.org

For qualitative analysis, the mass spectrum of this compound serves as a chemical fingerprint. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which is instrumental for its identification. acs.orgresearchgate.net The mass spectrum is generated by electron ionization, leading to a unique fragmentation pattern that can be compared against spectral libraries for confirmation.

Quantitative analysis using GC-MS involves measuring the response of the detector to known concentrations of the compound to create a calibration curve. This allows for the determination of the exact amount of this compound in a sample. The selection of appropriate GC columns, such as those with a non-polar stationary phase, and the optimization of the temperature program are critical for achieving good resolution and accurate quantification. nih.gov

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₇H₁₀O₂ | acs.orgresearchgate.net |

| Molecular Weight | 126.1531 g/mol | acs.orgresearchgate.net |

| CAS Registry Number | 21834-98-0 | acs.orgnist.gov |

| Mass Spectrum | Available in NIST Mass Spectrometry Data Center | acs.org |

| Kovats Retention Index (Standard Non-polar) | 1093, 1044 | |

| Kovats Retention Index (Standard Polar) | 1723, 1702, 1723 |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is another versatile technique employed for the analysis of this compound. It is particularly useful for compounds that may not be suitable for GC analysis due to thermal instability or high polarity. Reverse-phase (RP) HPLC is a common mode used for the separation of cyclopentenone derivatives. researchgate.netacs.org

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. For the analysis of related compounds like 2-Hydroxy-3-methylcyclopent-2-en-1-one, a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid has been utilized. wikipedia.org For applications requiring mass spectrometric detection (LC-MS), volatile acids like formic acid are used instead of phosphoric acid. wikipedia.org

Preparative HPLC can also be employed for the isolation and purification of this compound from reaction mixtures or natural extracts. This allows for obtaining a high-purity standard of the compound for further research. The scalability of HPLC methods makes it a valuable tool from analytical to preparative scales. researchgate.netacs.org

Table 2: General HPLC Parameters for Cyclopentenone Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Mode | Reverse-Phase (RP) | acs.orgwikipedia.org |

| Stationary Phase | e.g., Newcrom R1 | acs.org |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | wikipedia.org |

| Application | Analytical separation, quantitative analysis, and preparative isolation | researchgate.netacs.org |

Solid-Phase Extraction (SPE) in Sample Preparation

Sample preparation is a critical step in the analytical workflow, and Solid-Phase Extraction (SPE) is a widely used technique to isolate and concentrate analytes from complex matrices prior to analysis by GC-MS or HPLC. For volatile compounds like those found in coffee, a variation of SPE known as headspace solid-phase microextraction (HS-SPME) is often employed. acs.orgfiveable.me

In HS-SPME, a fiber coated with a sorbent material is exposed to the headspace above the sample. The volatile compounds, including this compound, partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. This technique is efficient, solvent-free, and can significantly improve the sensitivity of the analysis by concentrating the analytes. fiveable.me The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. For broad-spectrum analysis of flavor compounds, fibers with mixed-phase coatings are often used.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For exceedingly complex samples, such as coffee, which can contain hundreds of volatile compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power compared to conventional one-dimensional GC. researchgate.netrsc.orgresearchgate.net GCxGC utilizes two columns with different stationary phases (e.g., non-polar and polar) connected by a modulator. This setup allows for the separation of co-eluting peaks from the first dimension on the second dimension, resulting in a highly structured two-dimensional chromatogram.

The increased peak capacity and improved resolution of GCxGC enable the detection and identification of minor components that might be masked in a 1D-GC analysis. This is particularly relevant for the analysis of flavor and aroma compounds where trace components can have a significant sensory impact. The coupling of GCxGC with a time-of-flight mass spectrometer (TOF-MS) provides fast data acquisition rates necessary to capture the narrow peaks generated, offering both comprehensive separation and robust identification. fiveable.mersc.org This powerful combination is invaluable for the detailed characterization of the volatile profile of samples containing this compound. rsc.orgresearchgate.net

UV-Vis Spectrophotometry for Detection and Analysis

UV-Vis spectrophotometry can be utilized for the detection and analysis of this compound, as it belongs to the class of α,β-unsaturated ketones which exhibit characteristic electronic transitions in the ultraviolet-visible region. researchgate.netfiveable.me The presence of the conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, gives rise to distinct absorption bands.

The primary electronic transitions observed in such enone systems are the π→π* and n→π* transitions. libretexts.org The π→π* transition is typically of high intensity and occurs at a shorter wavelength, while the n→π* transition is of lower intensity and appears at a longer wavelength. libretexts.org The exact position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the cyclopentenone ring. For related cyclopentenone derivatives, UV absorption maxima have been reported, and it is expected that this compound would display a similar spectral profile. researchgate.net While UV-Vis spectrophotometry may not offer the same level of specificity as mass spectrometry, it can be a useful tool for quantitative analysis when a pure standard is available and for monitoring reactions involving this chromophore.

Future Directions and Emerging Research Avenues for 2 Hydroxy 3,5 Dimethylcyclopent 2 En 1 One

Exploration of Novel Synthetic Pathways

The pursuit of more efficient and sustainable methods for synthesizing 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one is a key area of ongoing research. While traditional chemical syntheses exist, the focus is shifting towards greener and more economically viable alternatives.

One promising approach lies in the realm of biocatalysis, utilizing enzymes or whole microbial systems to produce the target compound. Research into enzymatic pathways, such as the three-enzyme pathway identified for the formation of the related 2-amino-3-hydroxycyclopent-2-enone, could provide a blueprint for developing biocatalytic routes to this compound. lookchem.com The exploration of novel hydrolases and other enzymes with specificity for cyclopentenone precursors is a critical step in this direction.

The conversion of biomass-derived platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), into cyclopentanone (B42830) derivatives represents a significant advancement in sustainable chemical production. acs.orgresearchgate.net Research is actively exploring catalytic systems, including those based on copper-zinc-aluminum, for the efficient conversion of these bio-based feedstocks into valuable chemical intermediates like cyclopentanone, which can then be further functionalized. researchgate.net

| Synthetic Approach | Description | Potential Advantages |

|---|---|---|

| Biocatalysis | Use of enzymes or microorganisms for synthesis. | High selectivity, mild reaction conditions, reduced environmental impact. |

| "One-Pot" Synthesis | Combining multiple reaction steps into a single procedure. | Increased efficiency, reduced waste, lower costs. |

| Biomass Conversion | Utilization of renewable feedstocks like furfural and HMF. | Sustainability, reduced reliance on fossil fuels. |

Advanced Computational Modeling for Reactivity and Biological Activity Prediction

Computational chemistry is emerging as a powerful tool to predict the chemical behavior and potential biological effects of molecules like this compound, thereby accelerating research and reducing the need for extensive experimental work.

Quantum mechanical studies, such as those performed on the related compound 2-hydroxy-3-methyl-2-cyclopenten-1-one, can provide deep insights into molecular structure, stability, and tautomeric equilibria. conicet.gov.arresearchgate.net These calculations are crucial for understanding the fundamental properties that govern the reactivity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) modeling is another key area of development. nih.govmdpi.commdpi.comfrontiersin.orgnih.gov By establishing mathematical relationships between the structural features of a series of compounds and their biological activities, QSAR models can predict the potency of new derivatives. nih.govmdpi.commdpi.comfrontiersin.orgnih.gov This approach can be instrumental in identifying novel cyclopentenone-based compounds with enhanced or specific biological activities.

Molecular docking and dynamics simulations offer a window into the interactions between this compound and biological targets at the atomic level. These computational techniques can be used to predict binding affinities and modes of interaction with proteins, which is invaluable for designing new drugs and understanding mechanisms of action.

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Quantum Mechanics | Elucidation of electronic structure and stability. | Molecular geometry, tautomeric equilibrium, spectroscopic properties. |

| QSAR | Prediction of biological activity based on chemical structure. | Toxicity, pharmacological activity, sensory properties. |

| Molecular Docking/Dynamics | Simulation of ligand-protein interactions. | Binding affinity, interaction modes, conformational changes. |

Investigation of Undiscovered Biological Activities

The cyclopentenone ring is a recognized pharmacophore present in various biologically active natural products. nih.gov This has spurred investigations into the potential therapeutic applications of this compound and its derivatives beyond their role as flavor compounds.

The anticancer potential of the cyclopentenone moiety is a significant area of research. nih.gov Studies have shown that this structural motif can be introduced into other molecules to enhance their anticancer activity. nih.gov Future research will likely focus on screening this compound against various cancer cell lines and exploring its mechanism of action.

Furthermore, the known activity of the related compound, 2-hydroxy-3-methyl-2-cyclopenten-1-one, as a cockroach attractant suggests potential applications in pest management. scripps.edu This opens up avenues for developing new, potentially safer, and more targeted insect control agents.

The exploration of other biological activities, such as anti-inflammatory, antimicrobial, and antioxidant effects, is also a burgeoning field. Given the structural similarities to other bioactive cyclopentenones, it is plausible that this compound possesses a range of undiscovered pharmacological properties that warrant further investigation.

Sustainable Production and Utilization in Chemical Synthesis

The principles of green chemistry are increasingly being applied to the production and use of flavor compounds like this compound. The goal is to develop processes that are not only efficient but also environmentally benign.

A key strategy for sustainable production is the utilization of renewable biomass as a starting material. acs.org Biorefinery approaches that convert agricultural waste and other plant-based materials into valuable platform chemicals, including cyclopentanones, are gaining traction. mdpi.comuts.edu.au These processes offer a sustainable alternative to traditional petroleum-based syntheses. acs.orgresearchgate.net

Continuous flow synthesis is another innovative technology being explored for the production of cyclopentenone building blocks. lookchem.comsigmaaldrich.com This method offers several advantages over batch processing, including improved safety, better process control, and higher efficiency. lookchem.com

In terms of utilization, this compound and related compounds are valuable synthons in organic chemistry. Their functionalized ring system makes them ideal starting materials for the synthesis of more complex molecules, including natural products and pharmaceuticals. The development of new synthetic methodologies that leverage the reactivity of this cyclopentenone core is an active area of research.

Role in Environmental Chemistry and Atmospheric Processes

Understanding the environmental fate and impact of widely used flavor and fragrance compounds is of growing importance. sigmaaldrich.com For this compound, this involves studying its behavior in the atmosphere and its potential for environmental persistence and transformation.

As a volatile organic compound (VOC), this compound can be released into the atmosphere from various sources. Its atmospheric lifetime will be primarily determined by its reaction rates with key atmospheric oxidants such as hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). conicet.gov.arnoaa.govcopernicus.org

The photochemistry of cyclic enones is a complex field of study. scripps.eduacs.org Upon absorption of solar radiation, these compounds can undergo various photochemical reactions, leading to their degradation or transformation into other products. rsc.org The specific pathways and products of the atmospheric photodegradation of this compound are yet to be fully elucidated.

Furthermore, assessing the environmental risks associated with the byproducts of its synthesis and degradation is crucial. mdpi.comus.esnih.gov This includes evaluating the potential toxicity of these transformation products to aquatic and terrestrial ecosystems. A comprehensive understanding of its environmental chemistry is essential for ensuring the responsible use of this important flavor compound.

Q & A

Basic Research Questions

Q. How can the structural identity of 2-hydroxy-3,5-dimethylcyclopent-2-en-1-one be confirmed using spectroscopic methods?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra. The compound’s enol tautomer (dominant in solution) shows characteristic peaks: a downfield singlet (~δ 15.5 ppm) for the enolic -OH and methyl group protons (δ 1.8–2.3 ppm). Compare with reference data from NIST Chemistry WebBook .

-

Infrared (IR) Spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200 cm) and conjugated carbonyl (C=O, ~1650 cm) groups.

-

Mass Spectrometry (MS) : The molecular ion peak at m/z 126.15 (CHO) should dominate, with fragmentation patterns matching cyclopentenone derivatives .

- Reference Data Table :

| Technique | Key Peaks/Features | Source |

|---|---|---|

| NMR | δ 1.8–2.3 (methyl), δ 15.5 (enolic -OH) | |

| IR | 3200 cm (OH), 1650 cm (C=O) | |

| MS | m/z 126.15 (M) |

Q. What are the standard synthetic routes for this compound?

- Methodological Answer :

- Cyclization of Dicarbonyl Precursors : React 3,5-dimethylcyclopentane-1,2-dione with a mild acid catalyst (e.g., p-toluenesulfonic acid) to induce keto-enol tautomerism and cyclization. Monitor reaction progress via thin-layer chromatography (TLC) .

- Oxidative Methods : Use MnO or TEMPO-mediated oxidation of 3,5-dimethylcyclopentanol derivatives. Optimize reaction conditions (temperature, solvent polarity) to minimize side products .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data (e.g., DFT-calculated vs. observed NMR shifts) be resolved?

- Methodological Answer :

- Solvent and Tautomerism Adjustments : DFT calculations often assume gas-phase conditions. Incorporate solvent effects (e.g., using PCM models) and account for tautomeric equilibria (enol vs. keto forms) to improve accuracy.

- Cross-Validation : Compare results with X-ray crystallography data (if available) to validate bond lengths and angles. For example, SHELXL refinement (via SHELX software) can resolve structural ambiguities .

Q. What strategies optimize the purification of this compound from complex reaction mixtures?

- Methodological Answer :

- Chromatographic Techniques : Use preparative HPLC with a C18 column (methanol/water gradient) to separate polar byproducts. Adjust pH to 3–4 (using acetic acid) to stabilize the enol form .

- Crystallization : Recrystallize from ethyl acetate/hexane (1:3) at low temperatures (-20°C) to enhance yield and purity.

Q. How does tautomeric equilibria (enol vs. keto forms) influence the compound’s reactivity in catalytic reactions?

- Methodological Answer :

- Variable-Temperature NMR : Perform VT-NMR (e.g., 25–100°C) to observe tautomer ratios. The enol form typically dominates at room temperature but shifts toward the keto form at elevated temperatures .

- Computational Modeling : Use Gaussian or ORCA software to calculate energy barriers for tautomer interconversion. Compare with kinetic data from stopped-flow spectroscopy .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- Controlled Stability Studies : Conduct pH-dependent degradation assays (pH 1–7) at 25°C and 40°C. Monitor degradation via LC-MS and identify products (e.g., dimerization or oxidation derivatives).

- Mechanistic Probes : Use isotopic labeling (e.g., at hydroxyl group) to track proton exchange rates. Correlate with DFT-predicted reaction pathways .

Computational & Biological Applications

Q. What computational approaches predict the compound’s biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase). Validate with in vitro assays measuring IC values.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.